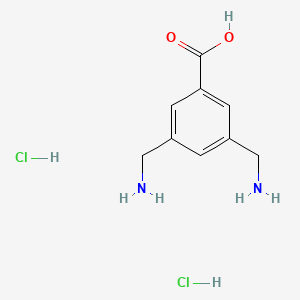

3,5-Bis(aminomethyl)benzoic acid dihydrochloride

Description

Properties

IUPAC Name |

3,5-bis(aminomethyl)benzoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJBHQXEYLPXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride, a bifunctional chemical building block with significant potential for researchers, chemists, and drug development professionals. We will explore its fundamental chemical identity, propose a logical synthetic pathway, and contextualize its application as a versatile scaffold in medicinal chemistry, supported by authoritative examples.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a central benzoic acid core functionalized with two aminomethyl groups at the meta positions. The "dihydrochloride" designation indicates that the two basic amine functionalities are present as hydrochloride salts, which enhances the compound's stability and solubility in aqueous media.

Chemical Structure and Nomenclature

The structural arrangement of this molecule offers three distinct points for chemical modification: the two primary amines and the single carboxylic acid. This trifunctional nature is the primary source of its utility in synthetic and medicinal chemistry.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's properties are summarized below. The hydrochloride salt form is typically a stable, solid material suitable for laboratory use.

| Property | Value | Source(s) |

| Molecular Weight | 253.12 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1][3] |

| Storage Conditions | Room temperature, sealed in a dry environment. | [1][2] |

| InChI | 1S/C9H12N2O2.2ClH/c10-4-6-1-7(5-11)3-8(2-6)9(12)13;;/h1-3H,4-5,10-11H2,(H,12,13);2*1H | [1] |

| SMILES | C1=C(C=C(C=C1CN)C(=O)O)CN.Cl.Cl | [2] |

Synthesis and Characterization

A plausible synthetic pathway starts from 3,5-dicyanobenzoic acid. This pathway involves the reduction of the nitrile groups to primary amines.

Proposed Synthetic Workflow

The conversion of dinitriles to diamines is a robust and well-documented transformation. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The final step involves treatment with hydrochloric acid to isolate the stable dihydrochloride salt.

Caption: Proposed workflow for the synthesis of the target compound.

Representative Experimental Protocol: Reduction and Salt Formation

This protocol is an illustrative example based on standard procedures for nitrile reduction and amine salt formation. It serves as a self-validating system where the successful isolation of the product confirms the completion of the reaction steps.

Objective: To synthesize this compound from 3,5-dicyanobenzoic acid.

Materials:

-

3,5-Dicyanobenzoic acid

-

Palladium on Carbon (10% Pd/C)

-

Ethanol, anhydrous

-

Ammonia (7N solution in Methanol)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen (H₂) gas supply

-

Parr hydrogenation apparatus or similar

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3,5-dicyanobenzoic acid (1 equivalent).

-

Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol %). The addition of catalyst under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent pre-reaction with atmospheric oxygen, which can deactivate the catalyst.

-

Solvent System: Add anhydrous ethanol as the primary solvent. Subsequently, add a solution of ammonia in methanol. Causality: The presence of ammonia is critical to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the newly formed primary amine with intermediate imines.

-

Hydrogenation: Seal the vessel and purge it several times with H₂ gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically heated to 40-60 °C to increase the reaction rate.

-

Reaction Monitoring: Monitor the reaction progress by observing the H₂ uptake. The reaction is complete when hydrogen consumption ceases.

-

Workup: Cool the vessel to room temperature and carefully vent the excess H₂ pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Trustworthiness: Complete removal of the heterogeneous catalyst is essential for product purity.

-

Isolation of Free Base (Optional): The filtrate containing the free base of 3,5-Bis(aminomethyl)benzoic acid can be concentrated under reduced pressure.

-

Salt Formation: Re-dissolve the crude free base in a minimal amount of an appropriate solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and slowly add 2.2 equivalents of concentrated HCl dropwise with stirring.

-

Crystallization and Collection: The dihydrochloride salt will precipitate from the solution. Allow the slurry to stir in the cold for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic and methylene protons and their respective integrations.

-

¹³C NMR: To verify the number of unique carbon environments.

-

FT-IR: To identify characteristic functional group stretches (e.g., C=O of the acid, N-H bends of the ammonium salt).

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the parent free base.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical scaffold. Its trifunctional nature allows for the divergent synthesis of chemical libraries, making it an attractive starting point for identifying new drug leads.

Utility as a Chemical Building Block

The molecule's architecture—a rigid aromatic core with three distinct functional handles—enables precise, three-dimensional exploration of chemical space. The two primary amines can be functionalized via acylation, alkylation, or reductive amination, while the carboxylic acid can be converted to esters, amides, or other derivatives. This allows for the systematic modification of a lead compound to optimize its pharmacological properties (the Structure-Activity Relationship, or SAR).

Sources

An In-Depth Technical Guide to 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: A Versatile Building Block for Drug Discovery

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry and drug development, the rational design of molecular entities hinges on the availability of versatile and well-characterized building blocks. 3,5-Bis(aminomethyl)benzoic acid dihydrochloride (CAS 185963-32-0) represents a key example of such a scaffold. Its rigid aromatic core, substituted with two primary aminomethyl groups and a carboxylic acid, offers a trifunctional platform with precise spatial orientation. This unique geometry makes it an invaluable linker and core structure for constructing complex molecules, from targeted therapeutics to novel polymers. The dihydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of synthetic protocols.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the compound's specifications, plausible synthetic routes, analytical methodologies, and its strategic applications in the pharmaceutical sciences.

Chemical Identity and Core Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for ensuring consistency and reproducibility in experimental work.

| Property | Specification |

| CAS Number | 185963-32-0 |

| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | 253.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3,5-Bis(aminomethyl)benzoic acid 2HCl |

| Typical Purity | ≥95% to ≥97% (typically determined by HPLC)[1][2] |

| Physical Form | Solid, typically a white to off-white powder or crystalline solid[2] |

| Storage Conditions | Store in a cool, dry place, sealed in a dry, room-temperature environment.[3] |

Structural Representation

The structure of this compound is characterized by a central benzene ring with substituents at the 1, 3, and 5 positions. This meta-substitution pattern imparts a specific angular geometry to the functional groups.

Caption: Chemical structure of this compound.

Synthesis Pathway: A Plausible and Detailed Protocol

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages:

-

Formation of the 3,5-Bis(aminomethyl)benzoic acid free base: This is typically achieved via the reduction of a suitable precursor like 3,5-dicyanobenzoic acid or methyl 3,5-bis(bromomethyl)benzoate followed by amination. A more direct route, analogous to the synthesis of similar compounds, is the catalytic hydrogenation of 3,5-dicyanobenzoic acid.

-

Conversion to the Dihydrochloride Salt: The isolated free base is then treated with hydrochloric acid to yield the final, more stable product.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a guideline based on analogous chemical reactions and should be optimized for safety and efficiency in a laboratory setting.

Part 1: Synthesis of 3,5-Bis(aminomethyl)benzoic Acid (Free Base)

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 3,5-dicyanobenzoic acid and a suitable solvent (e.g., methanol, ethanol, or water).

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (a typical pressure would be in the range of 2-10 MPa). Heat the reaction mixture (e.g., to 70-80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and, if possible, by taking aliquots for analysis (e.g., HPLC or TLC) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Bis(aminomethyl)benzoic acid as a solid. This can be used directly in the next step or purified further if necessary.

Part 2: Formation of the Dihydrochloride Salt

-

Dissolution: Suspend the crude free base in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: While stirring, add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., isopropanol).

-

Crystallization: The dihydrochloride salt will typically precipitate out of the solution. The mixture may be cooled to enhance crystallization.

-

Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical testing is paramount to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase method is most appropriate.

Method Development Guidelines:

-

Column: A C18 or C8 column is a good starting point for method development.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution from potential impurities.[5][6]

-

Detection: UV detection is suitable, with the wavelength set at or near the absorbance maximum of the benzoic acid chromophore (typically around 254 nm or 280 nm).[5]

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable diluent, often the mobile phase, to a known concentration (e.g., 100 µg/mL).[1]

-

Purity Calculation: Purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.[1]

Caption: General workflow for HPLC purity analysis.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is essential for unambiguous structure elucidation. The expected signals in the ¹H and ¹³C NMR spectra are described below. Spectra are typically recorded in D₂O or DMSO-d₆.

-

¹H NMR (Expected Signals):

-

Aromatic protons: Singlets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

Aminomethyl protons (-CH₂-): A singlet for the methylene protons (typically δ 3.5-4.5 ppm).

-

Amine and Carboxylic Acid protons (-NH₃⁺, -COOH): Broad signals that may be exchangeable with D₂O.

-

-

¹³C NMR (Expected Signals):

-

Carboxylic acid carbonyl carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Aminomethyl carbon (-CH₂-): A signal around δ 40-50 ppm.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Peaks:

-

O-H stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[7]

-

N-H stretch (Ammonium): Broad absorption in the 2800-3200 cm⁻¹ region.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[7]

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Absorption in the 1000-1250 cm⁻¹ range.

-

3. Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion would be for the free base [M+H]⁺ at m/z corresponding to C₉H₁₂N₂O₂. The fragmentation pattern would likely show the loss of water and cleavage of the aminomethyl groups.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in several areas of pharmaceutical research.

-

Linker Chemistry: The compound is an ideal linker for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[8] The carboxylic acid can be coupled to a targeting moiety (like an antibody), while the two amino groups can be used to attach cytotoxic payloads or solubilizing groups. The rigid aromatic core provides defined spacing between the conjugated molecules.

-

Scaffold for Combinatorial Libraries: The three distinct functional groups allow for the rapid synthesis of diverse chemical libraries. By reacting the carboxylic acid and the two amino groups with different sets of reagents, a vast chemical space can be explored to identify novel drug candidates. Aminobenzoic acid derivatives are recognized as important building blocks for creating "drug-like" molecules with a wide range of therapeutic applications.

-

Peptide and Polymer Synthesis: The amino and carboxyl groups allow this molecule to be incorporated into peptide chains or polymer backbones, imparting specific structural or functional properties. In peptide synthesis, it can act as a non-natural amino acid to create unique peptide architectures.[9]

Safety and Handling

Based on available safety data sheets for this compound, this compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE). Consult the full Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is a strategically important chemical entity for researchers in the pharmaceutical and chemical sciences. Its well-defined trifunctional structure provides a versatile platform for the synthesis of complex and targeted molecules. While detailed, peer-reviewed experimental data for this specific compound is sparse, a comprehensive understanding of its properties and behavior can be established through the analysis of analogous structures and the application of fundamental chemical principles. This guide provides a robust framework for its synthesis, analysis, and application, empowering scientists to confidently incorporate this valuable building block into their research and development programs.

References

- BenchChem. (2025). Application Note: HPLC Analysis for Purity Determination of 5,6-Diamino-1,3-dimethyluracil.

- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.

- PubMed. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus.

- PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.

- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.

- ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.

- ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of....

- Dissertation. (n.d.). Synthesis of 3, 5-Diamino-Benzoic Acid and Used in Dye.

- Journal of Chemical Education. (n.d.). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.

- The Royal Society of Chemistry. (n.d.).

- Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid.

- MassBank. (2009). Benzoic acids and derivatives.

- Google Patents. (n.d.).

- ChemicalBook. (2025).

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA).

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.).

- Almac. (n.d.).

- UMD. (n.d.). FTIR Spectrum.

- Achmem. (n.d.). This compound.

- Sultan Qaboos University Journal For Science. (n.d.).

- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.

- Eureka | Patsnap. (2019). Production system and process for 3,5-diaminobenzoic acid.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).

- Guidechem. (n.d.). Benzoic acid, 3,5-bis(aminomethyl)methyl ester (CAS No. 105995-42-4) SDS.

- Sigma-Aldrich. (n.d.). This compound | 185963-32-0.

- PrepChem.com. (n.d.). Synthesis of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.

- PMC - NIH. (n.d.).

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.

- MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

- PMC - PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

- Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis.

- Thieme. (n.d.). Product Class 11: Peptides.

- PMC - NIH. (n.d.). Rapid Flow-Based Peptide Synthesis.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.

- BOC Sciences. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR [m.chemicalbook.com]

- 3. 105995-43-5|3,5-Bis(aminomethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Safety & Handling Guide for 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride

This technical guide provides an in-depth review of the safety, handling, and emergency protocols for 3,5-Bis(aminomethyl)benzoic acid dihydrochloride (CAS No. 185963-32-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. The core philosophy of this guide is proactive risk mitigation, ensuring that this valuable research chemical can be utilized with the highest degree of safety and experimental integrity.

Section 1: Core Chemical Identity and Hazard Profile

A foundational understanding of a chemical's identity and its classified hazards is the first step in a robust safety assessment. This information dictates all subsequent handling, storage, and emergency response procedures.

| Identifier | Information |

| IUPAC Name | 3,5-bis(aminomethyl)benzoic acid;dihydrochloride[1] |

| CAS Number | 185963-32-0[1][2][3][4] |

| Molecular Formula | C9H14Cl2N2O2[2][3][5] |

| Synonyms | AK163397; KS-00000SOG; MFCD28144945; AKOS024465082[1] |

| Physical Form | Solid[2] |

| Purity | Typically ≥95%[1][2] |

The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.

| GHS Classification | Hazard Statement | Explanation & Implications |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1][6][7] | Direct contact can lead to inflammation, characterized by redness, itching, scaling, or dryness.[1] Prolonged exposure may exacerbate this condition. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][6][7] | Contact with eyes can result in significant pain, redness, and potential damage to the cornea if not addressed immediately and thoroughly.[1] |

| STOT - SE (Category 3) | H335: May cause respiratory irritation[1][6][7] | Inhalation of the dust or aerosols can irritate the lungs and entire respiratory system, leading to coughing and discomfort.[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed[2][3][8] | Ingestion of the substance can lead to adverse health effects. |

Section 2: Proactive Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to minimizing exposure. The hierarchy of controls is a fundamental principle that prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls (First Line of Defense): The primary method to control exposure is to handle the material in a certified chemical fume hood or a powder containment enclosure. This captures airborne particles at the source, preventing inhalation and minimizing contamination of the general lab environment.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][10]

-

Administrative Controls (Procedural Safety): All personnel must be thoroughly trained on the specific hazards of this compound. Clear, concise Standard Operating Procedures (SOPs) for weighing, dissolution, and cleanup are mandatory. Areas where the compound is stored or handled must be clearly marked.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should not be relied upon as the primary means of protection.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents direct skin contact, mitigating the risk of H315 skin irritation.[1][10] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles (EN 166 compliant). | Protects against accidental splashes or airborne dust from causing H319 serious eye irritation.[11] |

| Skin/Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[1][11] |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when engineering controls are insufficient or during spill cleanup where dust generation is likely, to prevent H335 respiratory irritation.[11] |

Section 3: Protocols for Safe Handling and Emergency Response

Adherence to validated protocols is non-negotiable for ensuring safety and experimental reproducibility.

Protocol 1: Standard Handling and Weighing

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work surface is clean. Don all required PPE (lab coat, gloves, eye protection).

-

Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain dust. Use a spatula to carefully transfer the solid material. Avoid creating airborne dust by handling it gently.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Cap the container before agitation.

-

Post-Handling: After use, ensure the container is tightly sealed.[1] Decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them.

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory.[1][10]

Workflow: Emergency Response to Exposure

Caption: A decision-making workflow for immediate response to chemical exposure.

Protocol 2: Accidental Spill Cleanup

-

Evacuate & Secure: Immediately alert others in the area. If the spill is large or ventilation is poor, evacuate the immediate vicinity. Restrict access to the area.

-

Assess & Protect: Ensure you are wearing appropriate PPE, including respiratory protection if the material is a fine powder.

-

Containment: Prevent further spread of the spill. Do not let the product enter drains or waterways.[1]

-

Cleanup: For a solid spill, do not use dry sweeping, which can generate dust. Carefully vacuum with a HEPA-filtered vacuum or gently sweep/absorb with an inert material (e.g., sand, vermiculite).[1] Place the collected material and all contaminated cleaning supplies into a suitable, sealed container labeled as hazardous waste.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste container according to institutional and local environmental regulations.[1][12]

Section 4: Storage, Stability, and Disposal

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it locked up to prevent unauthorized access.[1][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to potentially hazardous reactions.[10][13]

-

Stability: The material is stable under normal, recommended storage conditions.[9][13]

-

Disposal: This material and its container must be disposed of as hazardous waste.[1] All disposal practices must be in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain.[12]

Section 5: Toxicological Insights

The primary known toxicological effects are related to its irritant properties.

-

Routes of Exposure: The main routes of occupational exposure are inhalation, ingestion, and contact with skin and eyes.[1]

-

Symptoms of Exposure:

-

Data Gaps: It is crucial to note that comprehensive acute and chronic toxicity data for this specific compound are not widely available.[1] This lack of data necessitates a conservative and cautious approach to handling, assuming the material is potentially more hazardous than currently classified.

Conclusion

This compound is a compound with a well-defined profile as a skin, eye, and respiratory irritant. Safe handling is readily achievable through the consistent application of standard laboratory safety practices, with a strong emphasis on engineering controls like fume hoods. All researchers must be familiar with the emergency protocols outlined in this guide and the corresponding SDS before beginning work. By integrating these principles of proactive risk mitigation, the scientific community can continue to utilize this compound effectively and safely.

References

-

Procor Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | 185963-32-0 [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. rndmate.com [rndmate.com]

- 5. This compound, CasNo.185963-32-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. carlroth.com [carlroth.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. procorchemicals.com [procorchemicals.com]

- 13. fishersci.com [fishersci.com]

Solubility Profile of 3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride: A Methodical Approach to Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(aminomethyl)benzoic acid dihydrochloride is a bifunctional molecule whose utility in pharmaceutical synthesis, polymer chemistry, and materials science is intrinsically linked to its solubility characteristics. As a dihydrochloride salt of a primary amine and a carboxylic acid, its behavior in solution is governed by a complex interplay of its ionic nature, pH, and the physicochemical properties of the solvent. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles that dictate its solubility. We present a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, grounded in World Health Organization (WHO) and United States Pharmacopeia (USP) standards, and discuss the rationale behind key experimental choices. This document serves as a complete methodological blueprint for researchers seeking to generate reliable and reproducible solubility data for this and similar amine salt compounds.

Introduction: The Physicochemical Landscape of a Dihydrochloride Salt

This compound (CAS No. 185963-32-0) is a solid, crystalline compound featuring a central benzene ring substituted with a carboxylic acid and two aminomethyl groups. The presence of both an acidic group (carboxyl) and two basic groups (primary amines) makes the free base an amphoteric species. The commercially available dihydrochloride salt form protonates the two basic amine groups, creating a highly polar, ionic species.

The decision to work with the hydrochloride salt is a common and deliberate strategy in pharmaceutical development. Amine salts are generally more thermally stable, have less odor, and, most importantly, exhibit significantly enhanced aqueous solubility compared to their free base counterparts.[1] This is because the ionic salt can readily dissociate in polar solvents, particularly water, allowing for strong ion-dipole interactions that favor solvation.[2][3]

Understanding the solubility of this molecule is not merely an academic exercise. For drug development professionals, it is a critical first step that influences formulation strategies, bioavailability, and the design of purification processes.[4] For materials scientists, solubility dictates the choice of solvents for creating homogenous polymer matrices or functional coatings.[5] This guide, therefore, provides the necessary theoretical grounding and practical protocols to expertly navigate these challenges.

Guiding Principles: Factors Governing Solubility

The solubility of this compound cannot be predicted by a single parameter. It is the result of several competing energetic factors. A successful experimental design must account for these variables.

-

Solvent Polarity and Hydrogen Bonding: As an ionic salt, the compound's solubility is dominated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Methanol): These are expected to be excellent solvents. Water, with its high dielectric constant and ability to form strong hydrogen bonds, can effectively solvate both the ammonium cations (R-CH₂NH₃⁺) and the chloride anions (Cl⁻), as well as the carboxylic acid group.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions. Moderate solubility is anticipated.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The energy required to break the stable crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents. Therefore, the compound is expected to be practically insoluble in them.[2]

-

-

Effect of pH: The pH of the aqueous medium is a critical determinant of solubility. The compound has three ionizable groups: one carboxylic acid (pKa ~3-5) and two aminomethyl groups (pKa ~9-10). The dihydrochloride form exists at very low pH. As the pH is raised, the carboxylic acid will deprotonate first, forming a zwitterion, which may affect solubility. Further increases in pH will deprotonate the ammonium groups, leading to the precipitation of the less soluble free base. A full pH-solubility profile is essential for any aqueous application.[6]

-

Temperature: Most dissolution processes for solid salts are endothermic, meaning solubility typically increases with temperature. For biopharmaceutical applications, solubility is often determined at a physiologically relevant temperature of 37 °C.[7][8]

Predicted Solubility Profile

While experimental determination is the gold standard, a qualitative prediction based on first principles is invaluable for designing the study.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the dissociated ions.[1][2] |

| Methanol, Ethanol | Moderate to High | Good hydrogen bonding capability, but lower dielectric constant than water may slightly reduce solubility. | |

| Polar Aprotic | DMSO, DMF | Slight to Moderate | Can solvate cations effectively, but less so for anions. Energy to break the lattice is not fully compensated. |

| Low Polarity / Apolar | Dichloromethane | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Toluene, Hexane | Insoluble | Weak van der Waals forces cannot disrupt the ionic bonds of the salt lattice.[2] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol is a self-validating system for determining the thermodynamic equilibrium solubility of this compound. It is harmonized with guidelines from the World Health Organization (WHO) for Biopharmaceutical Classification System (BCS) studies.[7][8][9]

Objective

To determine the concentration of a saturated solution of the test compound in various solvents under controlled temperature conditions, ensuring that true equilibrium has been reached.

Materials & Instrumentation

-

Compound: this compound (Purity ≥95%).[10]

-

Solvents: HPLC-grade Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Toluene, Hexane.

-

Aqueous Buffers: A series of buffers covering the pH range of 1.2 to 6.8 for biopharmaceutical relevance.[7]

-

Equipment:

-

Orbital shaker with temperature control (e.g., 25 °C and 37 °C).[7]

-

Analytical balance (4 decimal places).

-

Glass vials with screw caps (e.g., 10 mL).

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE or PVDF).

-

Calibrated pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Preliminary Assessments

Causality: Before the main experiment, preliminary tests are crucial to define the experimental parameters, saving time and resources.[8]

-

Time to Equilibrium: A small-scale experiment should be run to determine the time required to reach a solubility plateau. Samples are taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are statistically identical. For amine salts, 48-72 hours is often sufficient.

-

Analytical Method Development: A quantitative analytical method is required. Given the benzoic acid chromophore, HPLC-UV is ideal.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at ~254 nm.

-

Validation: A calibration curve must be generated using at least five standards of known concentration to prove linearity and determine the limit of quantitation (LOQ).

-

Pivotal Experimental Procedure

The workflow below outlines the core steps for generating robust solubility data.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 10. aksci.com [aksci.com]

The Genesis and Synthetic Evolution of 3,5-Bis(aminomethyl)benzoic Acid: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 3,5-Bis(aminomethyl)benzoic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and experimental protocols that underpin the synthesis and application of this versatile molecular scaffold. We will explore the logical progression from foundational benzoic acid chemistry to the targeted synthesis of these di-substituted derivatives and delve into their emerging applications in medicinal chemistry and materials science.

Introduction and Historical Context

The journey to understanding 3,5-Bis(aminomethyl)benzoic acid is rooted in the broader history of substituted benzoic acid derivatives. While a singular "discovery" of this specific molecule is not prominently documented in seminal literature, its conceptualization and synthesis are a logical extension of well-established organic chemistry principles. The development of aminobenzoic acid isomers, such as ortho-, meta-, and para-aminobenzoic acid, laid the groundwork for exploring more complex substitution patterns.[1] The pharmacological and chemical utility of these simpler analogs spurred interest in creating novel structures with tailored properties.[2]

The synthesis of 3,5-disubstituted benzoic acids, in general, has been a subject of interest for creating diverse molecular architectures. These scaffolds are crucial in drug discovery for developing inhibitors of various enzymes and modulators of signaling pathways.[3] The symmetrical disubstitution at the 3 and 5 positions offers a unique geometric framework for molecular design.

Core Synthetic Strategies

The synthesis of 3,5-Bis(aminomethyl)benzoic acid can be approached through several strategic pathways, primarily revolving around the introduction of the aminomethyl functionalities onto the benzoic acid core. The most logical and commonly inferred routes start from either dinitro or dicyano precursors, which are then subjected to reduction.

Pathway A: From 3,5-Dinitrobenzoic Acid

This is a classic and robust approach that leverages the well-established chemistry of nitro group reductions.

Caption: Synthetic pathway from benzoic acid to 3,5-Bis(aminomethyl)benzoic acid via a dinitro intermediate.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This foundational step involves the nitration of benzoic acid.

-

Principle: The strong electron-withdrawing nature of the carboxylic acid group directs the incoming nitro groups to the meta positions. A mixture of concentrated nitric and sulfuric acids is the standard nitrating agent.

-

Protocol:

-

In a flask equipped with a stirrer and cooling bath, slowly add benzoic acid to concentrated sulfuric acid.

-

Cool the mixture and slowly add fuming nitric acid, maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed at a slightly elevated temperature.

-

Pour the reaction mixture over ice to precipitate the 3,5-dinitrobenzoic acid.

-

Filter, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.

-

Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

The reduction of the nitro groups to amines is a critical transformation.

-

Principle: Catalytic hydrogenation is a clean and efficient method for this reduction. Catalysts such as Palladium on carbon (Pd/C) or Raney nickel are commonly employed.[4]

-

Protocol:

-

Dissolve 3,5-Dinitrobenzoic acid in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at a specified temperature until hydrogen uptake ceases.

-

Filter the catalyst and concentrate the filtrate to obtain 3,5-Diaminobenzoic acid.

-

Step 3: Conversion of Diamino to Bis(aminomethyl)

This conceptual step is less direct and presents synthetic challenges. Direct conversion is not straightforward. A more practical approach involves a different intermediate, as outlined in Pathway B.

Pathway B: From a Dihalogenated Intermediate

This pathway offers a more direct route to the aminomethyl groups.

Caption: A more direct synthetic route to 3,5-Bis(aminomethyl)benzoic acid via a dihalogenated intermediate.

Step 1: Synthesis of 3,5-Bis(bromomethyl)benzoic Acid

-

Principle: Free radical bromination of the methyl groups of 3,5-dimethylbenzoic acid using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Protocol:

-

Dissolve 3,5-dimethylbenzoic acid in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture, typically with irradiation from a sunlamp to facilitate the reaction.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 3,5-Bis(bromomethyl)benzoic acid, which can be purified by recrystallization.

-

Step 2: Amination of 3,5-Bis(bromomethyl)benzoic Acid

-

Principle: Nucleophilic substitution of the bromide ions by an amine source. Using a large excess of ammonia or a protected amine equivalent is common.

-

Protocol:

-

Dissolve 3,5-Bis(bromomethyl)benzoic acid in a suitable solvent.

-

React with a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, often under pressure and at an elevated temperature.

-

Alternatively, use a reagent like sodium azide followed by reduction, or Gabriel synthesis with potassium phthalimide followed by hydrazinolysis.

-

After the reaction, work-up typically involves neutralization and extraction to isolate the 3,5-Bis(aminomethyl)benzoic acid.

-

Applications and Future Directions

3,5-Bis(aminomethyl)benzoic acid and its derivatives are valuable building blocks in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The rigid, symmetrical structure of 3,5-Bis(aminomethyl)benzoic acid makes it an attractive scaffold for the synthesis of novel therapeutic agents. The two primary amine functionalities provide points for derivatization to create libraries of compounds for screening. It has been identified as a building block for potential anticancer, antibacterial, and antifungal agents.[3] The aminomethylbenzoic acid motif itself has known antifibrinolytic properties, which could be a starting point for the design of new hemostatic agents.[5]

Polymer Chemistry

The difunctional nature of 3,5-Bis(aminomethyl)benzoic acid, with its two amine groups and one carboxylic acid group, makes it a suitable monomer for the synthesis of specialty polymers. It can be used to create polyamides and other polymers with unique structural and functional properties. These polymers may find applications in advanced materials and biomaterials.

Supramolecular Chemistry

Benzoic acid derivatives with multiple hydrogen-bonding sites are of interest in crystal engineering and the design of supramolecular structures.[6] The aminomethyl and carboxylic acid groups in 3,5-Bis(aminomethyl)benzoic acid can participate in hydrogen bonding to form well-defined networks and assemblies.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-Bis(aminomethyl)benzoic acid | C9H12N2O2 | 180.20 | 105995-43-5[7] |

| 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | C9H14Cl2N2O2 | Not specified | 185963-32-0 |

| 3,5-Bis(bromomethyl)benzoic acid | C9H8Br2O2 | 307.97 | 94111-75-8[8] |

Conclusion

While the direct historical discovery of 3,5-Bis(aminomethyl)benzoic acid is not prominently detailed, its synthesis is a clear outcome of the logical progression of organic chemistry. The synthetic routes, primarily through dinitro or dihalo intermediates, are well-founded in established chemical principles. The versatility of this molecule as a building block in medicinal chemistry, polymer science, and supramolecular chemistry underscores its importance and potential for future research and development. This guide provides the foundational knowledge for researchers to synthesize and explore the applications of this intriguing and valuable chemical entity.

References

-

ChemBK. 3,5-BIS-AMINOMETHYL-BENZOIC ACID. (2024-04-09). Available from: [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. Available from: [Link]

-

Dissertation. (Year not available). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Available from: [Link]

- Google Patents. (Date not available). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (Date not available). A kind of synthetic method of 3 chloromethyl benzoic acid.

-

Synapse. (2024-06-14). What is Aminomethylbenzoic Acid used for?. Available from: [Link]

-

Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Journal of Organic Chemistry, 71(8), 3270-3273. Available from: [Link]

- Google Patents. (1983-12-13). WO 99/16743.

-

PrepChem.com. (Date not available). Synthesis of 4-(chloromethyl)-benzoic acid. Available from: [Link]

-

PubChem. (Date not available). 3,5-Bis(aminomethyl)benzoic acid. Available from: [Link]

-

ResearchGate. (2025-09-08). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. Available from: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Available from: [Link]

-

Tanaka, K., et al. (2009). Hydrogen-Bonded Dimers of 3,5-Bis(hydroxymethyl)benzoic Acids: Novel Supramolecular Tectons. Crystal Growth & Design, 9(5), 2099–2102. Available from: [Link]

-

Dhanaraj, P., & Kumar, R. S. (2019). Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. Asian Journal of Chemistry, 31(12), 2831-2836. Available from: [Link]

-

ResearchGate. (Date not available). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... Available from: [Link]

- Google Patents. (Date not available). 3-chloro methyl benzoic acid synthetic method.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. labshake.com [labshake.com]

- 4. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

- 5. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 105995-43-5|3,5-Bis(aminomethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. 3,5-Bis(bromomethyl)benzoic acid 95% | CAS: 94111-75-8 | AChemBlock [achemblock.com]

Theoretical studies on 3,5-Bis(aminomethyl)benzoic acid structure

An In-Depth Technical Guide to the Theoretical Structural Analysis of 3,5-Bis(aminomethyl)benzoic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The Architectural Blueprint of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the rational design of novel molecules hinges on a profound understanding of their three-dimensional structure and inherent electronic properties. 3,5-Bis(aminomethyl)benzoic acid emerges as a molecule of significant interest, presenting a unique trifunctional scaffold. Its rigid benzoic acid core, complemented by two flexible aminomethyl side chains, offers a versatile platform for constructing complex molecular architectures, from peptidomimetics to supramolecular assemblies.[1] A comprehensive theoretical investigation into its structural nuances is, therefore, not merely an academic exercise but a foundational necessity for unlocking its full potential in drug development and materials engineering.

This guide delineates the theoretical methodologies employed to dissect the conformational landscape, electronic character, and intermolecular interaction propensities of 3,5-Bis(aminomethyl)benzoic acid. We move beyond a mere recitation of computational protocols, delving into the causality behind the selection of specific theoretical models and the interpretation of the resultant data. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for the in silico characterization of this and similar molecular scaffolds.

Foundational Principles: Selecting the Right Computational Tools

The choice of computational methodology is paramount in ensuring the accuracy and predictive power of a theoretical study. For a molecule like 3,5-Bis(aminomethyl)benzoic acid, with its blend of rigid and flexible components, a multi-faceted approach is warranted.

Density Functional Theory (DFT): The Workhorse of Quantum Chemical Calculations

Density Functional Theory (DFT) stands as the cornerstone of our investigation, offering a favorable balance between computational cost and accuracy for systems of this size.[2] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated reliability in predicting the geometries and electronic properties of organic molecules.[3][4][5] We couple this with a sufficiently large basis set, such as 6-311+G(d,p), to provide the necessary flexibility for an accurate description of the electron density, particularly around the electronegative oxygen and nitrogen atoms and the diffuse lone pairs.[3][4][5]

Conformational Searching: Mapping the Energy Landscape

The two aminomethyl groups introduce significant conformational flexibility. A simple geometry optimization might locate only the nearest local minimum on the potential energy surface. To comprehensively explore the conformational space and identify the global minimum energy structure, a systematic conformational search is indispensable. This is followed by geometry optimization and frequency analysis of the most stable conformers to ensure they represent true energy minima. The conformational flexibility of similar benzoic acid derivatives has been shown to be a key determinant in their physical properties, including polymorphism.[6][7][8]

The Computational Workflow: A Self-Validating System

The integrity of our theoretical results rests on a meticulously planned and executed computational workflow. This process is designed to be self-validating, with each step building upon the last to provide a cohesive and reliable picture of the molecule's behavior.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. sciprofiles.com [sciprofiles.com]

- 5. researchgate.net [researchgate.net]

- 6. xray.uky.edu [xray.uky.edu]

- 7. umimpact.umt.edu [umimpact.umt.edu]

- 8. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Bis(aminomethyl)benzoic acid dihydrochloride storage and handling conditions

An In-Depth Technical Guide to the Safe Storage and Handling of 3,5-Bis(aminomethyl)benzoic acid dihydrochloride

This guide provides comprehensive, experience-driven protocols for the safe storage, handling, and use of this compound (CAS No. 185963-32-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring both the integrity of the compound and the safety of laboratory personnel.

Section 1: Compound Identification and Hazard Profile

This compound is a solid organic compound utilized in various research and synthesis applications.[1][2] Its dihydrochloride salt form influences its physical properties, including solubility and stability.[2] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

| Identifier | Information |

| IUPAC Name | 3,5-bis(aminomethyl)benzoic acid;dihydrochloride[3] |

| CAS Number | 185963-32-0[4][5] |

| Molecular Formula | C₉H₁₄Cl₂N₂O₂[4][5] |

| Physical Form | Solid[4] |

| Purity | Typically ≥95%[3][4] |

The compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word and several key hazard statements that dictate the necessary precautions.[3][4]

| GHS Hazard Statement | Description | Primary Implication for Handling |

| H302 / H332 | Harmful if swallowed or inhaled[4][5] | Avoid creating and breathing dust. Use in a well-ventilated area or fume hood. Prevent ingestion. |

| H315 | Causes skin irritation[3][4] | Direct skin contact must be avoided through the use of appropriate gloves and a lab coat. |

| H319 | Causes serious eye irritation[3][4] | Mandatory use of safety goggles or a face shield to prevent contact with airborne particles. |

| H335 | May cause respiratory irritation[3][4] | Handling procedures must minimize dust generation. Use local exhaust ventilation or a fume hood. |

Section 2: Long-Term Storage and Stability

The primary objectives for storing this compound are to prevent chemical degradation, maintain its purity, and avoid hazardous reactions. The compound is stable under normal, recommended conditions.[6]

Causality Behind Storage Recommendations:

-

Cool and Dry Environment: As a dihydrochloride salt, the compound is potentially hygroscopic. Moisture can lead to clumping, which complicates accurate weighing, and can potentially initiate degradation pathways over time. Storing in a desiccator or a controlled low-humidity environment is best practice.

-

Tightly Closed Container: This is the first line of defense against moisture and atmospheric contaminants.[3][7] It also prevents the release of fine dust into the storage area.

-

Inert Atmosphere: For long-term storage or for particularly sensitive applications, backfilling the container with an inert gas like argon or nitrogen can displace oxygen and moisture, offering maximum protection against oxidative degradation.

-

Away from Incompatibles: The compound should be segregated from strong oxidizing agents to prevent potentially exothermic or hazardous reactions.[6]

| Parameter | Condition | Rationale |

| Temperature | Room Temperature / Ambient[4][5] | Avoids exposure to high heat which could accelerate degradation. |

| Atmosphere | Store in a dry place; sealed container[3][5] | Prevents moisture absorption (hygroscopicity) and contamination. |

| Light | Store in an opaque container in a dark area | While not explicitly noted as light-sensitive, this is a general best practice for complex organic molecules. |

| Location | Well-ventilated, locked storage area[3] | Ensures safety and security. |

| Incompatibilities | Strong oxidizing agents | Prevents hazardous chemical reactions. |

Section 3: Safe Handling Protocols and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure risk. The following workflow illustrates the critical steps and decision points for safely working with this compound.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

The first line of defense is to engineer the hazard away from the user.

-

Ventilation: All handling of the solid compound must be performed in a well-ventilated area to mitigate respiratory irritation (H335).[3][7]

-

Local Exhaust/Fume Hood: For procedures that may generate significant dust, such as weighing or aliquoting, a certified chemical fume hood is mandatory. This contains any airborne particles, protecting the user's breathing zone.

-

Safety Equipment: The handling area must be equipped with a functional eyewash station and a safety shower, as mandated by the compound's classification as a serious eye (H319) and skin (H315) irritant.[3]

Personal Protective Equipment (PPE)

PPE provides a direct barrier against the chemical's hazards.[8]

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required.[7] Standard safety glasses are insufficient as they do not protect against fine airborne dust.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[3][7] Inspect gloves for defects before each use and remove them using the proper technique to avoid contaminating your skin.

-

Body Protection: A long-sleeved lab coat should be worn and fully fastened to protect the skin from accidental contact.[6]

-

Respiratory Protection: Under normal conditions with proper engineering controls (i.e., a fume hood), a respirator is not typically required.[7][9] However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with a particulate filter would be necessary.[10]

Section 4: Step-by-Step Experimental Workflow: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating system for preparing a solution, integrating all necessary safety precautions.

-

Preparation (Engineering Controls):

-

Turn on the chemical fume hood and verify it is drawing correctly.

-

Wipe down the work surface within the hood.

-

Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent.

-

Place a labeled waste container inside the hood for used weigh paper and contaminated wipes.

-

-

Donning PPE:

-

Don chemical safety goggles, a lab coat, and nitrile gloves.

-

-

Weighing the Compound:

-

Retrieve the sealed container of this compound from its storage location.

-

Inside the fume hood, carefully open the container, minimizing any disturbance that could create dust.

-

Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper on the analytical balance. For a 100 mL solution of 10 mM, you would need 25.31 mg.

-

Once weighed, securely close the primary container and set it aside.

-

-

Dissolution:

-

Carefully fold the weigh paper and transfer the solid into the volumetric flask.

-

Add approximately half of the final volume of the desired solvent (e.g., 50 mL of water or another suitable solvent).

-

Gently swirl the flask to dissolve the solid. Sonication may be used if the compound is slow to dissolve.

-

Once fully dissolved, add the solvent to the calibration mark on the flask.

-

Cap and invert the flask several times to ensure a homogenous solution.

-

-

Cleanup and Disposal:

-

Dispose of the used weigh paper and any contaminated items in the designated waste container inside the hood.

-

Wipe down the spatula and the work surface with an appropriate cleaning agent.

-

Return the sealed primary container to its designated locked storage.[3]

-

Properly doff PPE, removing gloves last.

-

Wash hands thoroughly with soap and water.[3]

-

Section 5: Emergency Procedures and Waste Disposal

Preparation for unexpected events is a critical component of laboratory safety.

First Aid Measures

| Exposure Route | Immediate Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11][9] |

| Skin Contact | Immediately flush skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7][11] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3][11] |

Accidental Release Measures (Spills)

For a small spill of the solid compound:

-

Ensure the area is well-ventilated and restrict access.

-

Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3] Avoid dry sweeping which can generate dust.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Do not allow the spilled product to enter drains or waterways.[3]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as chemical waste.[3] The material should be placed in a sealed, properly labeled container and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][11]

Conclusion

The safe and effective use of this compound is contingent upon a foundational respect for its chemical hazards. By integrating the principles of robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols, researchers can protect themselves from harm while preserving the integrity of their experiments.

References

-

This compound Safety Data Sheet. AK Scientific, Inc.

-

This compound Product Page. Sigma-Aldrich.

-

This compound Product Page. Achmem.

-

Personal Protective Equipment (PPE). CHEMM.

-

Safety Data Sheet - 3,5-Bis(trifluoromethyl)benzoic acid. Thermo Fisher Scientific.

-

Safety Data Sheet - Benzoic acid, 3,5-diamino-. Fisher Scientific.

-

Safety Data Sheet - 4-(Aminomethyl)benzoic acid. Fisher Scientific.

-

Personal Protective Equipment. ASHP Publications.

-

Personal protective equipment for preparing toxic drugs. GERPAC.

-

Safety Data Sheet. Fisher Scientific.

-

This compound CAS NO.185963-32-0. Bide Pharmatech Ltd.

-

This compound Product Page. Ambeed, Inc. via Sigma-Aldrich.

-

This compound. Autech Industry Co.,Ltd.

-

3-Aminomethyl-benzoic acid methyl ester hydrochloride. Chem-Impex.

-

3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals. Fisher Scientific.

-

Safety Data Sheet - Disodium tetraborate decahydrate. Rio Tinto.

-

Storage bottles with septum-inlet. ChemicalBook.

-

Benzoic acid, 3,5-bis(aminomethyl)methyl ester SDS. Guidechem.

Sources

- 1. This compound, CasNo.185963-32-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aksci.com [aksci.com]

- 4. This compound | 185963-32-0 [sigmaaldrich.com]

- 5. achmem.com [achmem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. gerpac.eu [gerpac.eu]

- 9. fishersci.com [fishersci.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. fishersci.com [fishersci.com]

The Strategic Core: A Technical Guide to the 3,5-Bis(aminomethyl)benzoic Acid Linker

Introduction: The Imperative for Rigidity and Precision in Conjugate Therapeutics

In the landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not a mere tether but a critical determinant of efficacy, stability, and safety. While flexible linkers like polyethylene glycol (PEG) have been widely adopted, there is a growing body of evidence advocating for the strategic incorporation of rigid linkers. Rigid aromatic cores, such as that of 3,5-Bis(aminomethyl)benzoic acid, offer a defined spatial orientation between the conjugated moieties. This structural pre-organization can be pivotal in optimizing the geometry of interaction between a targeting antibody and its antigen, or in facilitating the formation of a productive ternary complex in PROTACs. This guide provides a comprehensive review of the synthesis, properties, and applications of the 3,5-Bis(aminomethyl)benzoic acid linker, a versatile scaffold for the next generation of precision therapeutics.

I. Synthesis and Characterization: Building the Core

The synthesis of 3,5-Bis(aminomethyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes can be envisioned, a common and practical approach begins with a commercially available starting material, such as dimethyl 3,5-dimethylbenzoate.

A. Synthetic Pathway

A plausible and efficient synthetic route involves the following key transformations:

-

Radical Bromination: The synthesis typically initiates with the radical bromination of the methyl groups of dimethyl 3,5-dimethylbenzoate. This reaction, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of N-bromosuccinimide (NBS), converts the methyl groups to bromomethyl groups.

-

Azide Formation: The resulting 3,5-bis(bromomethyl)benzoate intermediate is then converted to the corresponding diazide by reaction with sodium azide. This nucleophilic substitution reaction proceeds readily and is a key step in introducing the nitrogen functionality that will ultimately become the amino groups.

-

Reduction to Amines: The diazide is subsequently reduced to the diamine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) being a clean and efficient method.

-

Saponification: Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup to yield the final product, 3,5-Bis(aminomethyl)benzoic acid.

Caption: Synthetic pathway for 3,5-Bis(aminomethyl)benzoic acid.

B. Physicochemical Properties

A thorough understanding of the physicochemical properties of the linker is paramount for its effective application in drug development.

| Property | Value | Significance in Application |

| Molecular Formula | C₉H₁₂N₂O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 180.20 g/mol | Important for stoichiometric calculations in conjugation reactions. |

| Appearance | White to off-white solid | A basic quality control parameter. |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | Dictates the choice of solvents for conjugation reactions and purification. |

| pKa (Carboxylic Acid) | ~4-5 (estimated) | Influences the reactivity of the carboxyl group for activation and amide bond formation. The reaction is typically carried out at a pH above the pKa. |

| pKa (Amino Groups) | ~9-10 (estimated) | Affects the nucleophilicity of the amino groups. For conjugation via amide bond formation with the amino groups, a pH below the pKa is often used. |

C. Spectroscopic Characterization

The identity and purity of 3,5-Bis(aminomethyl)benzoic acid should be confirmed by a suite of spectroscopic techniques.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, benzylic methylene protons (adjacent to the amino groups), and exchangeable protons from the carboxylic acid and amino groups.

-

¹³C NMR (DMSO-d₆, 100 MHz): Aromatic and benzylic carbon signals, as well as the carbonyl carbon of the carboxylic acid, would be characteristic.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ at m/z 181.09 would be the expected parent ion.

-

Infrared Spectroscopy (ATR): Characteristic vibrational bands for O-H (carboxylic acid), N-H (amine), C=O (carboxylic acid), and aromatic C-H and C=C stretching would be observed.

II. Applications in Bioconjugation: A Rigid Scaffold for Diverse Payloads

The trifunctional nature of 3,5-Bis(aminomethyl)benzoic acid, possessing a carboxylic acid and two primary amino groups on a rigid aromatic core, makes it a highly versatile linker for a multitude of bioconjugation applications.

A. Linker Activation and Conjugation Strategies

The carboxylic acid and the amino groups can be selectively reacted to attach different molecular entities.

-

Carboxylic Acid Activation: The carboxylic acid is the primary handle for conjugation to amine-containing molecules, such as proteins (via lysine residues), peptides, or small molecule drugs. Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are employed to form an activated ester, which then readily reacts with primary amines to form a stable amide bond.

-

Amino Group Modification: The two primary amino groups can be functionalized in several ways. They can be acylated with activated carboxylic acids, reacted with isocyanates or isothiocyanates to form ureas and thioureas, respectively, or undergo reductive amination with aldehydes or ketones. This dual reactivity allows for the attachment of two separate molecules or the creation of branched structures.

Caption: Conjugation strategies for 3,5-Bis(aminomethyl)benzoic acid.

B. Case Study: Application in Peptide-Drug Conjugates (PDCs)

The rigid nature of the 3,5-Bis(aminomethyl)benzoic acid linker can be advantageous in the design of Peptide-Drug Conjugates (PDCs). For instance, a cell-penetrating peptide could be attached to the carboxylic acid, while two molecules of a cytotoxic drug are conjugated to the amino groups. This creates a high-drug-to-peptide ratio on a compact and well-defined scaffold.

Experimental Protocol: Synthesis of a Model Peptide-Drug Conjugate

-

Peptide Synthesis: Synthesize the desired peptide (e.g., a short arginine-rich cell-penetrating peptide) using standard solid-phase peptide synthesis (SPPS) with an N-terminal Fmoc-protected amino acid.

-

Linker Attachment to Peptide:

-

Activate the carboxylic acid of 3,5-Bis(aminomethyl)benzoic acid (with protected amino groups, e.g., as Boc derivatives) using HBTU/DIPEA in DMF.

-

Couple the activated linker to the N-terminus of the resin-bound peptide.

-

Cleave the peptide-linker conjugate from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purify the peptide-linker conjugate by reverse-phase HPLC.

-

-

Drug Conjugation:

-

Activate the carboxylic acid of the cytotoxic drug (e.g., doxorubicin) using EDC/NHS.

-

React the activated drug with the amino groups of the purified peptide-linker conjugate in a suitable buffer (e.g., PBS pH 7.4).

-

Monitor the reaction progress by LC-MS.

-

-

Purification: Purify the final peptide-drug conjugate by reverse-phase HPLC to remove any unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry and analytical HPLC.

C. Potential in PROTAC Development